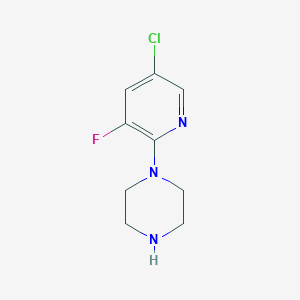

1-(5-Chloro-3-fluoropyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTJOMFXUNRNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-chloro-3-fluoropyridin-2-yl)piperazine typically involves the nucleophilic substitution of a suitable halogenated pyridine precursor with piperazine or its derivatives. The presence of both chloro and fluoro substituents on the pyridine ring requires careful control of reaction conditions to achieve selective substitution and high yield.

Reported Preparation Method

A representative preparation method analogous to the synthesis of 1-(5-chloropyridin-2-yl)piperazine (closely related compound) involves the following steps:

- Starting Material: tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

- Deprotection: Treatment with trifluoroacetic acid (TFA) in an organic solvent such as methyl chloride (MC) at room temperature for 2 hours to remove the tert-butyl protecting group.

- Neutralization and Extraction: The reaction mixture is concentrated under reduced pressure, and a saturated aqueous sodium bicarbonate solution is added to neutralize the acid. The product is extracted into an organic layer (e.g., MC), dried over anhydrous sodium sulfate, filtered, concentrated, and vacuum dried to obtain the free amine as a white solid.

- Yield: This method yields the target compound in approximately 99% yield with high purity.

Although this method is reported for the chloro-substituted pyridine, similar procedures can be adapted for the 3-fluoro substituent on the pyridine ring by starting with the appropriately substituted pyridine precursor.

Synthetic Route Scheme (Adapted)

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | tert-butyl 4-(5-chloro-3-fluoropyridin-2-yl)piperazine-1-carboxylate + TFA in MC, RT, 2 h | Deprotection of Boc group to liberate free piperazine amine | Formation of this compound |

| 2 | Saturated aqueous NaHCO3, extraction with MC, drying over Na2SO4, filtration, concentration, vacuum drying | Neutralization and isolation of product | White solid, 99% yield |

Alternative Synthetic Approaches and Research Findings

In medicinal chemistry research, related piperazine derivatives linked to substituted pyridines have been synthesized using coupling reactions facilitated by catalysts or activating agents. For example:

- Thiourea-assisted coupling: Using 1,1′-thiocarbonyldiimidazole to couple substituted pyridin-2-amines with arylpiperazines under mild conditions to form thiourea derivatives, which can be further modified to yield piperazine-linked pyridines.

- Chan-Lam coupling: Copper-catalyzed amination reactions under oxygen atmosphere in sealed microwave vials have been employed to synthesize arylpiperazine derivatives with various pyridine substitutions, enabling efficient library synthesis for structure-activity relationship (SAR) studies.

- Boc-protection and deprotection cycles: Commonly used to protect piperazine nitrogen atoms during multi-step syntheses, with trifluoroacetic acid used for deprotection to yield the free amine.

These methods highlight the versatility of synthetic routes to prepare piperazine-pyridine compounds with diverse substitution patterns, including chloro and fluoro substituents.

Data Table: Summary of Preparation Conditions and Yields

Notes on Reaction Optimization and Purification

- Solvent choice: Methyl chloride (MC) is commonly used for deprotection and extraction steps due to its volatility and compatibility with TFA.

- Temperature: Room temperature conditions are sufficient for deprotection, avoiding harsh conditions that could lead to side reactions.

- Purification: After extraction and drying, vacuum drying ensures removal of residual solvents, yielding a pure, white solid suitable for further applications.

- Yield optimization: High yields (near quantitative) are achievable with careful control of reaction time and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-fluoropyridin-2-yl)piperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products will have different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

1-(5-Chloro-3-fluoropyridin-2-yl)piperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituent positions and ring systems. Key comparisons include:

Key Observations :

- Pyridine vs. This may improve selectivity for enzymes (e.g., kinases) over serotonin receptors .

- Substituent Positions : Chloro and fluoro substituents at positions 5 and 3 on pyridine (meta and para to piperazine) create steric and electronic effects distinct from phenyl-based analogs like 3,4-CFPP (Cl and F at C3/C4 on phenyl). These differences likely modulate receptor affinity and metabolic stability .

Pharmacological Profiles

- Serotonin Receptor Affinity : Unlike phenylpiperazines (e.g., mCPP, TFMPP), which are potent 5-HT1B/1C agonists, the pyridine-based structure of this compound may reduce serotoninergic activity due to altered electron distribution. For example, TFMPP (1-(3-trifluoromethylphenyl)piperazine) shows strong locomotor suppression via 5-HT1B/1C activation, whereas pyridine derivatives are less documented in this context .

- Anticancer Potential: Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit cytotoxicity against liver (IC50 ~0.5–2.5 µM) and breast cancer cells. The target compound’s pyridine ring may offer similar or improved activity by targeting kinases or PI3K pathways, as seen in piperazine-based kinase inhibitors .

- Enzyme Inhibition : Piperazine derivatives with six-membered rings (e.g., piperidine/pyrimidine hybrids) show higher selectivity for PI3Kδ (IC50 <100 nM) compared to five-membered analogs. The target compound’s pyridine-piperazine scaffold aligns with this trend .

Biological Activity

1-(5-Chloro-3-fluoropyridin-2-yl)piperazine is a heterocyclic compound that has gained attention due to its significant biological activity, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a chlorofluoropyridine moiety. Its molecular formula is C10H11ClF N2, and its structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 200.66 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | 2.3 |

This compound acts primarily as an inhibitor in various enzyme systems. Its mechanism involves the modulation of receptor activity and enzyme inhibition, which can lead to therapeutic effects against several diseases.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antibacterial and antifungal properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Escherichia coli | 0.5 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in Molecules, this compound was evaluated for its antibacterial efficacy against S. aureus. The compound exhibited an MIC of 0.25 mg/mL, indicating strong antibacterial activity compared to standard antibiotics like linezolid.

Case Study 2: Enzyme Inhibition

Research highlighted that this compound effectively inhibits specific enzymes involved in bacterial resistance mechanisms, making it a potential candidate for developing new antimicrobial agents . The inhibition of these enzymes can restore the efficacy of existing antibiotics.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, suggesting its potential use in treating fungal infections .

Research Applications

This compound has several applications in medicinal chemistry and drug development:

- Antimicrobial Agents : Its ability to inhibit both bacterial and fungal growth positions it as a candidate for new antimicrobial therapies.

- Cancer Research : Preliminary studies indicate potential applications in oncology due to its interactions with cellular signaling pathways involved in tumor growth.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Studies focusing on structure-activity relationships (SAR) could provide insights into optimizing its efficacy and selectivity for specific targets.

Q & A

Basic: What are the common synthetic routes for 1-(5-Chloro-3-fluoropyridin-2-yl)piperazine, and which coupling agents are typically employed?

The synthesis of this compound often involves coupling reactions between substituted pyridine derivatives and piperazine. A representative method includes:

- Step 1 : Activation of the pyridine moiety (e.g., 5-chloro-3-fluoropyridin-2-amine) using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide or nucleophilic substitution reactions .

- Step 2 : Reaction with piperazine under anhydrous conditions in solvents such as DMF or acetonitrile, often catalyzed by NEt₃ (triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperazine ring substitution pattern and pyridine substituents (e.g., distinguishing fluorine and chlorine positions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₀ClFN₃) and isotopic patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups like C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Advanced: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction kinetics. Avoid protic solvents that may quench reactive intermediates .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., dehalogenation or ring-opening) .

- Catalyst Optimization : Screen alternative coupling agents (e.g., EDCI instead of TBTU) or additives like DMAP (4-dimethylaminopyridine) to accelerate reaction rates .

- Purification Strategies : Employ gradient elution in column chromatography or preparative HPLC to separate closely related byproducts .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) using standardized protocols. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out impurities (e.g., residual solvents or degradation products) as contributors to inconsistent results .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 1-(3-chlorophenyl)piperazine derivatives) to identify trends in substituent effects on activity .

Advanced: How can computational modeling be applied to predict the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding modes with receptors (e.g., serotonin or dopamine transporters). Focus on the piperazine ring’s orientation and halogen interactions with hydrophobic pockets .

- SAR Studies : Perform QSAR (Quantitative Structure-Activity Relationship) analyses to correlate substituent electronegativity (Cl/F) with activity changes. For instance, fluorine’s electron-withdrawing effects may enhance binding affinity .

- MD Simulations : Conduct molecular dynamics (MD) simulations in explicit solvent to assess conformational stability and residence time at target sites .

Basic: What are the key considerations for ensuring safe handling and storage of this compound?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro-fluoropyridine moiety .

Advanced: How does the electronic nature of the 5-chloro-3-fluoropyridine substituent influence reactivity in further derivatization?

- Electrophilic Substitution : The electron-withdrawing Cl and F groups deactivate the pyridine ring, directing reactions to the para position relative to the piperazine attachment.

- Nucleophilic Attack : The piperazine nitrogen can act as a nucleophile, but steric hindrance from the pyridine substituents may require bulky leaving groups for efficient substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.